molecular formula C14H17NO B11887159 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Cat. No.: B11887159
M. Wt: 215.29 g/mol
InChI Key: NONXHXCBFUWCQT-UHFFFAOYSA-N
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Description

2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a heterocyclic compound belonging to the quinoline family. It is characterized by its molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with aldehydes, followed by cyclization and methylation steps . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2,2,4,8-tetramethyl-1H-quinoline-6-carbaldehyde

InChI

InChI=1S/C14H17NO/c1-9-5-11(8-16)6-12-10(2)7-14(3,4)15-13(9)12/h5-8,15H,1-4H3

InChI Key

NONXHXCBFUWCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(C=C2C)(C)C)C=O

Origin of Product

United States

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